Sudoxicam, chemically named N-(2-thiazolyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide [, ], is a nonsteroidal anti-inflammatory drug (NSAID) [, ] belonging to the oxicam class []. It plays a crucial role in scientific research as a tool for investigating inflammatory processes, platelet aggregation, and the mechanisms of drug-induced hepatotoxicity [, , ].
Sudoxicam's molecular structure comprises a 2-carboxamidothiazole motif linked to a benzothiazine ring system []. This structure differentiates it from another oxicam, Meloxicam, by the absence of a methyl group at the C5-position of the thiazole ring []. This subtle structural difference significantly impacts their respective metabolic pathways and toxicity profiles [].
Sudoxicam undergoes metabolic transformations, primarily via cytochrome P450 enzymes in the liver []. A key metabolic pathway involves thiazole ring scission, leading to the formation of an acylthiourea metabolite (S3) []. This process is initiated by epoxidation of the thiazole ring's C4-C5 double bond, followed by epoxide hydrolysis, ring opening, and imine bond hydrolysis []. The acylthiourea metabolite (S3) is considered a pro-toxin and potentially contributes to Sudoxicam's hepatotoxicity [].
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2